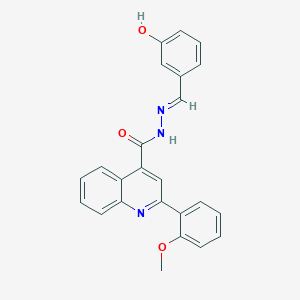

N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

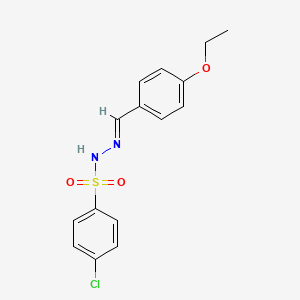

The synthesis of similar compounds involves reactions between carbohydrazides and aldehydes under acid-catalyzed conditions. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol, under reflux conditions for 2.5 hours, yielding an 88% success rate. The structure was confirmed by infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis (Alotaibi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as single crystal X-ray diffraction, which has been utilized to characterize complexes derived from similar hydrazide reactions. For example, the structure of a related complex was determined to crystallize in the triclinic space group P-1, with specific unit cell dimensions and an octahedral geometry surrounding the metal atom, indicating a mononuclear structure (Liu et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include condensation reactions to form Schiff bases, a common reaction pathway for synthesizing carbohydrazides with various aldehydes. These reactions result in compounds with specific configurations and properties, such as E-configuration with respect to the C=N double bond and intermolecular hydrogen bonding forming structured chains or networks (Zhu & Qiu, 2011).

Scientific Research Applications

Synthesis and Structural Analysis

N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide is a compound of interest in the realm of organic chemistry, particularly in the synthesis and structural elucidation of hydrazide compounds. For example, Alotaibi et al. (2018) synthesized N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, highlighting the methods for structural confirmation through various spectroscopic techniques (Alotaibi et al., 2018). This research contributes to understanding the chemical properties and potential applications of similar hydrazide compounds.

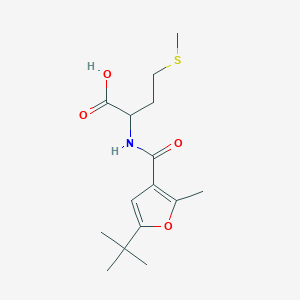

Antimicrobial and Biological Activity

Compounds related to N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide have been explored for their antimicrobial properties. For instance, Kumar et al. (2011) synthesized a series of hydrazides to test their in vitro antimicrobial activity, finding that substituents on the phenyl ring significantly influence the compounds' effectiveness (Kumar et al., 2011). Similarly, Sirajuddin et al. (2013) reported on Schiff base compounds derived from benzohydrazide, showing notable antibacterial, antifungal, and antioxidant activities, as well as potential for DNA interaction (Sirajuddin et al., 2013).

Molecular Modelling and Inhibitory Activities

The exploration of hydrazide derivatives extends to their potential inhibitory activities against enzymes. Amer et al. (2020) synthesized a series of N'-substituted benzylidene hydrazides and evaluated their inhibitory activities against human monoamine oxidase A and B, revealing the significance of substituent effects on the compounds' bioactivity (Amer et al., 2020).

Antioxidant Properties

Research by Chung & Shin (2007) on anthocyanin-pigmented rice identified compounds including 4-hydroxy-3-methoxyphenylacetic acid, demonstrating significant antioxidant activities through scavenging of radicals. This study suggests the potential antioxidant benefits of compounds structurally related to N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide (Chung & Shin, 2007).

properties

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(2-methoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-30-23-12-5-3-10-19(23)22-14-20(18-9-2-4-11-21(18)26-22)24(29)27-25-15-16-7-6-8-17(28)13-16/h2-15,28H,1H3,(H,27,29)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOSXPFOHFCWQI-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)